Cas no 2621-71-8 ((2,5-Dichlorophenyl)Carbamic Acid Ethyl Ester)
(2,5-Dichlorophenyl)Carbamic Acid Ethyl Ester Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,(2,5-dichlorophenyl)-, ethyl ester (9CI)
- ethyl N-(2,5-dichlorophenyl)carbamate
- (2,5-dichloro-phenyl)-carbamic acid ethyl ester
- (2,5-Dichlor-phenyl)-carbamidsaeure-aethylester
- 2,5-Dichlorocarbanilic acid ethyl ester
- BRN 2110289
- Carbamic acid, (2,5-dichlorophenyl)-, ethyl ester
- CARBANILIC ACID, 2,5-DICHLORO-, ETHYL ESTER
- Ethyl 2,5-dichlorocarbanilate
- Ethyl-N-(2,5-dichlorphenyl)-carbamat
- Ethyl-N-(2,5-dichlor-phenyl)-carbamat
- WLN: 2OVMR BG EG
- SR-01000240665
- 2621-71-8
- Carbanilic acid,5-dichloro-, ethyl ester
- Carbamic acid, (2,5-dichlorophenyl)-, ethyl ester (9CI)
- CHEMBL5001900
- Q5CW6GS7VJ
- Ethyl (2,5-dichlorophenyl)carbamate
- Ethyl 2,5-dichlorophenylcarbamate
- Carbamic acid,5-dichlorophenyl)-, ethyl ester
- SR-01000240665-1
- HMS1587M07
- AKOS002268337
- NSC38443
- Ethyl 2,5-dichlorophenylcarbamate #
- SCMZOTXVHRALSK-UHFFFAOYSA-N
- NSC-38443
- DTXSID70180848
- NSC 38443
- (2,5-Dichlorophenyl)Carbamic Acid Ethyl Ester
-
- Inchi: 1S/C9H9Cl2NO2/c1-2-14-9(13)12-8-5-6(10)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,13)
- InChI Key: SCMZOTXVHRALSK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1NC(=O)OCC)Cl
Computed Properties
- Exact Mass: 233.00117
- Monoisotopic Mass: 233.0010339g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33
- LogP: 3.63480
(2,5-Dichlorophenyl)Carbamic Acid Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D435623-50mg |
(2,5-Dichlorophenyl)Carbamic Acid Ethyl Ester |
2621-71-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D435623-100mg |
(2,5-Dichlorophenyl)Carbamic Acid Ethyl Ester |
2621-71-8 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D435623-500mg |
(2,5-Dichlorophenyl)Carbamic Acid Ethyl Ester |
2621-71-8 | 500mg |
$ 135.00 | 2022-06-05 |
(2,5-Dichlorophenyl)Carbamic Acid Ethyl Ester Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on (2,5-Dichlorophenyl)Carbamic Acid Ethyl Ester
Recent Advances in the Study of (2,5-Dichlorophenyl)Carbamic Acid Ethyl Ester (CAS: 2621-71-8)
In recent years, (2,5-Dichlorophenyl)Carbamic Acid Ethyl Ester (CAS: 2621-71-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural properties, has been the subject of numerous studies aimed at exploring its potential applications in drug development and therapeutic interventions. The growing interest in this molecule is driven by its promising pharmacological profile and its potential to address unmet medical needs.
Recent research has focused on elucidating the molecular mechanisms underlying the biological activity of (2,5-Dichlorophenyl)Carbamic Acid Ethyl Ester. Studies have demonstrated its efficacy as a modulator of specific enzymatic pathways, particularly those involved in inflammatory and neurodegenerative processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential applications in the treatment of chronic inflammatory conditions. These findings underscore the compound's versatility and its potential as a scaffold for the development of novel therapeutics.
In addition to its anti-inflammatory properties, (2,5-Dichlorophenyl)Carbamic Acid Ethyl Ester has shown promise in the field of oncology. A recent preclinical study investigated its ability to induce apoptosis in cancer cell lines, with particular emphasis on its selectivity and low cytotoxicity towards normal cells. The results, published in Bioorganic & Medicinal Chemistry Letters, indicated that the compound exhibits a unique mechanism of action, potentially targeting mitochondrial pathways to trigger programmed cell death. These insights open new avenues for the design of targeted cancer therapies.
The synthesis and optimization of (2,5-Dichlorophenyl)Carbamic Acid Ethyl Ester derivatives have also been a focal point of recent research. Advances in synthetic chemistry have enabled the development of analogs with improved pharmacokinetic properties and enhanced bioactivity. A 2024 study in the European Journal of Medicinal Chemistry reported the successful modification of the carbamate moiety, resulting in derivatives with increased metabolic stability and oral bioavailability. Such innovations are critical for translating laboratory findings into clinically viable drug candidates.
Despite these promising developments, challenges remain in the clinical translation of (2,5-Dichlorophenyl)Carbamic Acid Ethyl Ester. Issues such as solubility, formulation stability, and potential off-target effects need to be addressed through further research. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and fully realize the therapeutic potential of this compound. Future studies should also explore its synergistic effects with existing drugs, which could lead to combination therapies with enhanced efficacy.
In conclusion, (2,5-Dichlorophenyl)Carbamic Acid Ethyl Ester represents a compelling area of research in chemical biology and pharmaceutical science. Its diverse biological activities and potential therapeutic applications make it a valuable candidate for further investigation. As research continues to uncover its mechanisms of action and optimize its pharmacological properties, this compound may play a pivotal role in the development of next-generation therapeutics for a range of diseases.
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